molecular formula C15H12F4N2O2 B3012142 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 477852-60-1

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No. B3012142
CAS RN: 477852-60-1
M. Wt: 328.267
InChI Key: LLBGJYALKJLUBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluoro-polyimides involves the reaction of fluorine-containing aromatic diamines with aromatic dianhydrides, followed by cyclization to yield polyimides . Similarly, the synthesis of pyrrole derivatives often involves condensation reactions, as seen with the synthesis of a pyrazolo[1,5-a]pyrimidine derivative through condensation of dimethylamine with a related carboxylic acid . These methods suggest that the synthesis of the target compound might involve similar strategies, such as the use of fluorinated starting materials and condensation reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods, including crystallography and computational modeling . These analyses reveal the influence of fluorine substitution on molecular conformation and the formation of hydrogen bonds, which are likely to be relevant for the target compound as well. The presence of fluorine atoms can significantly affect the electronic distribution and steric hindrance within a molecule, potentially leading to unique conformations and reactivity patterns.

Chemical Reactions Analysis

The reactivity of related compounds includes the ability to undergo further chemical transformations, such as the conversion of diethyl sodio(phenyl)malonate to diethyl fluoro(phenyl)malonate by a powerful electrophilic fluorinating agent . This suggests that the target compound, with its fluorinated benzoyl group, might also participate in electrophilic substitution reactions or serve as a fluorinating agent under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, fluoro-polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The presence of fluorine atoms often leads to increased lipophilicity and can affect the melting point and solubility of the compounds . The target compound, with its fluorinated groups and pyrrole ring, is likely to have similar properties, such as good thermal stability and potentially interesting electronic properties due to the conjugated system.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and its crystal structure determined, showing distinct effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Applications in Material Science

  • Aromatic polyimides derived from similar compounds have shown excellent solubility in various solvents and good thermal stability, indicating potential applications in material science (Zhang et al., 2007).

Spectroscopy and Chemical Analysis

  • Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been synthesized and characterized using spectroscopy and quantum chemical calculations, providing insights into its chemical behavior (Singh et al., 2013).

Cancer Research

  • A derivative of the compound has been explored as a potential positron emission tomography tracer for imaging cancer tyrosine kinase, indicating its application in cancer research (Wang et al., 2005).

Thermo-Responsive Material Development

  • An aryl-substituted pyrrole derivative showed controllable fluorescence in the solid state, suggesting its use as a thermo-responsive material in temperature monitoring devices (Han et al., 2013).

Antitubercular and Antibacterial Activities

  • Carboxamide derivatives of similar compounds have shown promising antitubercular and antibacterial activities, highlighting their potential in antimicrobial research (Bodige et al., 2020).

Medical Imaging Applications

  • Other derivatives have been evaluated for noninvasive assessment of stearoyl-CoA desaturase-1 in solid tumors using positron emission tomography, relevant to medical imaging and cancer diagnosis (Silvers et al., 2016).

Safety and Hazards

While specific safety and hazard information for the requested compound was not found, related compounds such as 4-Fluoro-2-(trifluoromethyl)benzoyl chloride are considered hazardous. They are classified as combustible liquids and can cause severe skin burns, eye damage, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N2O2/c1-21(2)14(23)12-5-8(7-20-12)13(22)10-4-3-9(16)6-11(10)15(17,18)19/h3-7,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBGJYALKJLUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328400
Record name 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477852-60-1
Record name 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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